molecular formula C11H18O2 B089782 Geranyl formate CAS No. 105-86-2

Geranyl formate

Cat. No. B089782
CAS RN: 105-86-2
M. Wt: 182.26 g/mol
InChI Key: FQMZVFJYMPNUCT-YRNVUSSQSA-N
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Description

Synthesis Analysis

Geranyl formate is synthesized through specific chemical reactions involving isoprenoids. The synthesis process of geranyl acetate, closely related to geranyl formate, has been explored by Chulalaksananukul, Condoret, and Combes (1992), revealing insights into the synthesis mechanisms of similar compounds (Chulalaksananukul et al., 1992).

Molecular Structure Analysis

The molecular structure of geranyl formate and related compounds like geranylgeranyl diphosphate has been studied in-depth. Kloer et al. (2006) provided insights into the crystal structure of geranylgeranyl diphosphate synthase, which aids in understanding the structure of geranyl formate (Kloer et al., 2006).

Chemical Reactions and Properties

Geranyl formate's chemical reactions and properties are closely linked to its structure. The study by Krishna, Srivastava, and Mahadane (1967) on the electric dipole moments of geranyl formate in benzene solution provides valuable insights into its chemical properties (Krishna et al., 1967).

Physical Properties Analysis

The physical properties of geranyl formate, such as its dipole moments and configuration, have been explored in various studies. Notably, the work by Krishna et al. (1967) sheds light on its physical characteristics in different environments (Krishna et al., 1967).

Chemical Properties Analysis

The chemical properties of geranyl formate are determined by its molecular structure and reaction mechanisms. Studies like those by Chulalaksananukul et al. (1992) and Kloer et al. (2006) provide a comprehensive understanding of these properties (Chulalaksananukul et al., 1992); (Kloer et al., 2006).

Scientific Research Applications

  • Hepatoprotective Effects : A study by Bayram et al. (2011) investigated the hepatoprotective effects of geranyl formate in a rat model. It was found that low doses of geranyl formate presented partial hepatoprotective effects in acute hepatic injury induced by carbon tetrachloride.

  • Enzymatic Preparation of Flavor Esters : Perdomo et al. (2019) developed an enzymatic strategy for preparing different flavor esters, including geranyl formate, using an acyltransferase. This method proved to be an efficient alternative to traditional methods, offering high yields and reduced use of organic solvents (Perdomo et al., 2019).

  • Study of Molecular Structure : Krishna et al. (1967) determined the electric dipole moments of various compounds, including geranyl formate. Their findings suggest the existence of a cis- configuration in geranyl formate (Krishna et al., 1967).

  • Geranylated RNA in Bacteria : Dumelin et al. (2012) discovered geranylated RNA in various bacteria. This modification affects codon bias and frameshifting during translation, representing the first reported examples of oligoisoprenylated cellular nucleic acids (Dumelin et al., 2012).

  • Geranylated RNA Synthesis and Structure Studies : Wang et al. (2016) focused on synthesizing and studying the structure and function of geranylated RNA. They found that geranylated tRNAs recognize specific codons more efficiently, influencing translation (Wang et al., 2016).

  • Antimicrobial and Antioxidant Properties : Boukhris et al. (2013) investigated the chemical composition and biological activities of Pelargonium graveolens, noting the presence of geranyl formate. The essential oil and extracts showed significant antioxidant and antimicrobial activities (Boukhris et al., 2013).

  • Enzymatic Synthesis of Geranyl Propionate : Mohamad et al. (2015) studied the enzymatic synthesis of geranyl propionate using immobilized Candida rugosa lipase, demonstrating increased conversion rates and thermal stability compared to free lipase systems (Mohamad et al., 2015).

  • Study on Geranylation Activity of Selenouridine Synthase : Haruehanroengra et al. (2022) explored the substrate requirements of the in vitro geranylation activity of Selenouridine Synthase (SelU) in tRNAs. They found that only the geranyl group could be incorporated into anticodon stem loops of tRNA, influencing enzyme activity and potentially impacting bacterial translation systems (Haruehanroengra et al., 2022).

  • Geranyl Diphosphate Synthase Characterization : Burke et al. (1999) characterized geranyl diphosphate synthase, a key enzyme in monoterpene biosynthesis, as a heterodimer. This study provided insights into the enzyme's structure and function, contributing to the understanding of terpenoid biosynthesis (Burke et al., 1999).

Safety And Hazards

Geranyl formate has low toxicity by ingestion and skin contact . It is a human skin irritant and an experimental eye irritant . It is a combustible liquid and when heated to decomposition, it emits acrid smoke and irritating fumes . Safety precautions include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

[(2E)-3,7-dimethylocta-2,6-dienyl] formate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O2/c1-10(2)5-4-6-11(3)7-8-13-9-12/h5,7,9H,4,6,8H2,1-3H3/b11-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQMZVFJYMPNUCT-YRNVUSSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCOC=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/COC=O)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0047614
Record name Geranyl formate
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URL https://comptox.epa.gov/dashboard/DTXSID0047614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colorless to pale yellow liquid/fresh, leafy, rose-like odour
Record name Geranyl formate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/300/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

soluble in alcohol, most fixed oils; insoluble in glycerol, propylene glycol, water, 1 ml in 3 ml 80% alcohol (in ethanol)
Record name Geranyl formate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/300/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.906-0.920
Record name Geranyl formate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/300/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Geranyl formate

CAS RN

105-86-2
Record name Geranyl formate
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Record name Geranyl formate
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105862
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Record name 2,6-Octadien-1-ol, 3,7-dimethyl-, 1-formate, (2E)-
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Record name Geranyl formate
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URL https://comptox.epa.gov/dashboard/DTXSID0047614
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Record name Geranyl formate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.037
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name GERANYL FORMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72O586X6ZI
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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